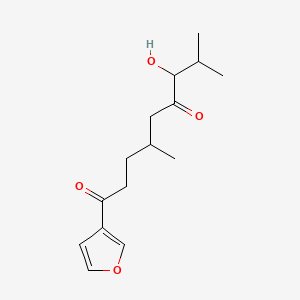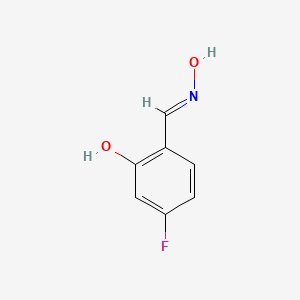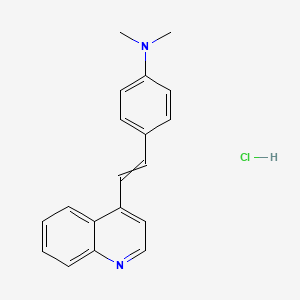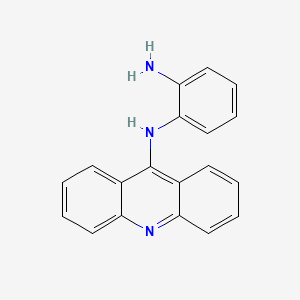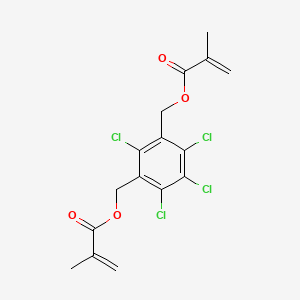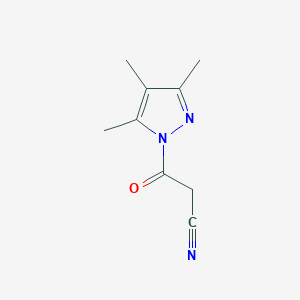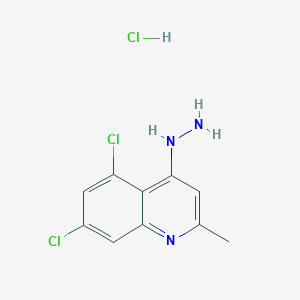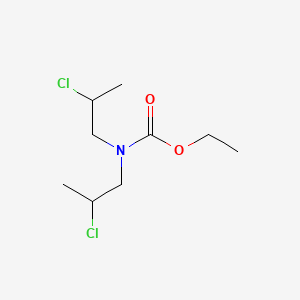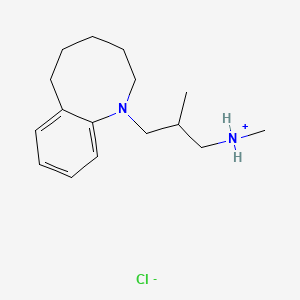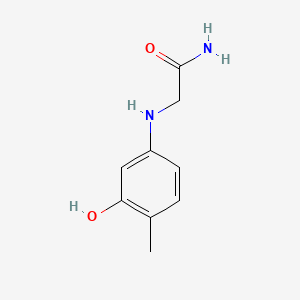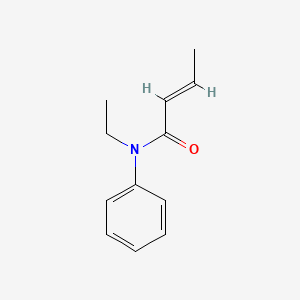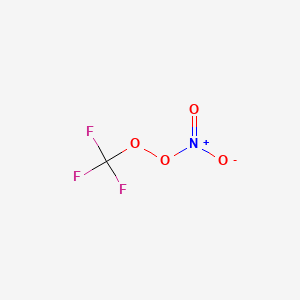
Trifluoromethyl peroxynitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl peroxynitrate is a chemical compound with the molecular formula CF₃NO₄ and a molecular weight of 147.0102 g/mol It is known for its unique structure, which includes a trifluoromethyl group (CF₃) attached to a peroxynitrate moiety (NO₄)
Métodos De Preparación
The synthesis of trifluoromethyl peroxynitrate typically involves the reaction of trifluoromethyl iodide (CF₃I) with nitrogen dioxide (NO₂) in the presence of ultraviolet light. The reaction proceeds as follows:
[ \text{CF}_3\text{I} + \text{NO}_2 \xrightarrow{\text{UV light}} \text{CF}_3\text{ONO}_2 ]
This method requires careful control of reaction conditions, including temperature and light intensity, to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.
Análisis De Reacciones Químicas
Trifluoromethyl peroxynitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with reducing agents to form different products.
Reduction: It can be reduced to form trifluoromethyl nitrite (CF₃ONO) and other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the peroxynitrate group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trifluoromethyl peroxynitrate has several scientific research applications:
Biology: It is studied for its potential effects on biological systems, including its role as a reactive oxygen species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of fluorinated compounds, which have applications in pharmaceuticals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of trifluoromethyl peroxynitrate involves its ability to generate reactive oxygen species (ROS). Upon decomposition, it releases nitric oxide (NO) and superoxide (O₂⁻), which can further react to form peroxynitrite (ONOO⁻). These reactive species can interact with various biomolecules, leading to oxidative damage or signaling pathways activation .
Comparación Con Compuestos Similares
Trifluoromethyl peroxynitrate can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethyl nitrite (CF₃ONO): Similar in structure but lacks the peroxynitrate group.
Trifluoromethyl sulfonate (CF₃SO₃): Contains a sulfonate group instead of a peroxynitrate group.
Trifluoromethyl iodide (CF₃I): A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ability to act as both an oxidizing and nitrating agent, making it valuable in various chemical reactions and applications .
Propiedades
Número CAS |
50311-48-3 |
|---|---|
Fórmula molecular |
CF3NO4 |
Peso molecular |
147.01 g/mol |
Nombre IUPAC |
trifluoromethoxy nitrate |
InChI |
InChI=1S/CF3NO4/c2-1(3,4)8-9-5(6)7 |
Clave InChI |
IRCOOTKZKSUTLW-UHFFFAOYSA-N |
SMILES canónico |
C(OO[N+](=O)[O-])(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


